molecular formula C6H6O3S B14478595 4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one CAS No. 72409-69-9

4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one

Cat. No.: B14478595
CAS No.: 72409-69-9
M. Wt: 158.18 g/mol
InChI Key: BYUDVCKGUSPXIC-UHFFFAOYSA-N
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Description

4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one is a heterocyclic compound with the molecular formula C6H6O3S This compound is characterized by its unique structure, which includes an oxathiolone ring fused with an acetyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with an acetylating agent in the presence of a base, followed by cyclization to form the oxathiolone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and reactivity. The oxathiolone ring is particularly important in mediating these interactions, as it can form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-5-methyl-3H-1,2-oxazole-3-one
  • 4-Acetyl-5-methyl-3H-1,2-thiazole-3-one
  • 4-Acetyl-5-methyl-3H-1,2-dithiol-3-one

Uniqueness

4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one is unique due to the presence of both an oxygen and sulfur atom in its ring structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only oxygen or sulfur.

Properties

CAS No.

72409-69-9

Molecular Formula

C6H6O3S

Molecular Weight

158.18 g/mol

IUPAC Name

4-acetyl-5-methyloxathiol-3-one

InChI

InChI=1S/C6H6O3S/c1-3(7)5-4(2)9-10-6(5)8/h1-2H3

InChI Key

BYUDVCKGUSPXIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)SO1)C(=O)C

Origin of Product

United States

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